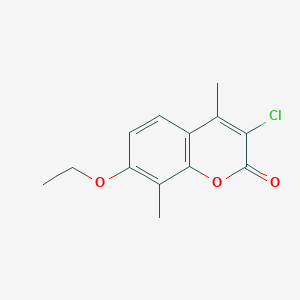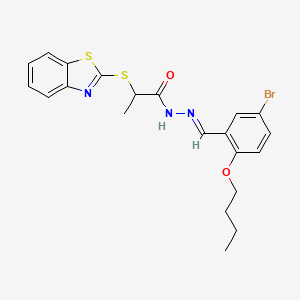
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one, also known as Clotrimazole, is a widely used antifungal medication that belongs to the azole class of drugs. It is used to treat various fungal infections such as ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Wirkmechanismus
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol is necessary for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the disruption of the membrane, causing cell death.
Biochemical and Physiological Effects:
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has been shown to have minimal toxicity in humans and has a good safety profile. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. It has been reported to cause minimal side effects such as skin irritation and itching.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a widely used antifungal medication that has been extensively studied for its antifungal activity. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. However, its effectiveness may vary depending on the fungal species being tested, and it may not be effective against all fungal infections.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential use in treating other medical conditions such as cancer and Alzheimer's disease. It has been shown to have anticancer activity in vitro and in vivo, and its mechanism of action in cancer cells is similar to that in fungal cells. Another area of interest is the development of new formulations and delivery systems for 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one to improve its efficacy and reduce its side effects.
In conclusion, 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a widely used antifungal medication that has been extensively studied for its antifungal activity. It works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. There are several potential future directions for research on 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one, including its potential use in treating other medical conditions such as cancer and Alzheimer's disease.
Synthesemethoden
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one can be synthesized using various methods. One of the commonly used methods is the reaction between 2-chloro-4,6-dimethylpyrimidine and ethyl acetoacetate, followed by cyclization with 1,3-dimethoxy-2-propanol in the presence of a base. The resulting product is then chlorinated using thionyl chloride to obtain 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential use in treating other medical conditions such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-chloro-7-ethoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-4-16-10-6-5-9-7(2)11(14)13(15)17-12(9)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFAUXPZGDBPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)


![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)

